VEGFR-2 Kinase Inhibition vs. Sorafenib
Derivatives of 6-fluoro-4-(piperazin-1-yl)quinoline, specifically 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-ones, have been evaluated for VEGFR-2 tyrosine kinase inhibition. Two such compounds demonstrated IC50 values of 46.83 ± 2.4 nM, 51.09 ± 2.6 nM, and 51.41 ± 2.3 nM, respectively, comparable to the clinically approved VEGFR-2 inhibitor sorafenib, which typically exhibits an IC50 in the range of 45–55 nM in the same assay [1]. The 6-fluoro substitution on the quinoline ring is crucial for this activity, as analogous compounds lacking the fluorine atom show significantly reduced VEGFR-2 binding due to diminished hydrogen bonding interactions with hinge-region residues such as Cys919 and gatekeeper residues Glu885 and Asp1046 [1].
| Evidence Dimension | VEGFR-2 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 46.83 ± 2.4 nM; 51.09 ± 2.6 nM; 51.41 ± 2.3 nM (two distinct 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one analogs) |
| Comparator Or Baseline | Sorafenib: IC50 approximately 45–55 nM |
| Quantified Difference | No significant difference; target compound analogs are equipotent to sorafenib |
| Conditions | In vitro VEGFR-2 kinase inhibition assay; molecular docking against VEGFR-2 crystal structure (PDB 4ASD); cell-free enzymatic assay |
Why This Matters
Equipotency to sorafenib establishes the 6-fluoro-4-(piperazin-1-yl)quinoline scaffold as a viable starting point for next-generation VEGFR-2 inhibitors with potentially differentiated ADMET profiles, guiding procurement for anticancer lead optimization programs.
- [1] Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry. 2021;40:116176. doi:10.1016/j.bmc.2021.116176 View Source
